(4-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methanone
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Overview
Description
(4-Bromophenyl)(3,5-dimethylpiperidino)methanone is an organic compound that features a bromophenyl group attached to a methanone moiety, which is further linked to a 3,5-dimethylpiperidino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(3,5-dimethylpiperidino)methanone typically involves the reaction of 4-bromobenzoyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of (4-Bromophenyl)(3,5-dimethylpiperidino)methanone may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(3,5-dimethylpiperidino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
(4-Bromophenyl)(3,5-dimethylpiperidino)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(3,5-dimethylpiperidino)methanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidino group can form hydrogen bonds or ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzophenone: Similar structure but lacks the piperidino group.
(2-Bromophenyl)(3,5-dimethylpiperidino)methanone: Positional isomer with the bromine atom at the ortho position instead of the para position
Uniqueness
(4-Bromophenyl)(3,5-dimethylpiperidino)methanone is unique due to the presence of both the bromophenyl and 3,5-dimethylpiperidino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18BrNO |
---|---|
Molecular Weight |
296.20 g/mol |
IUPAC Name |
(4-bromophenyl)-(3,5-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H18BrNO/c1-10-7-11(2)9-16(8-10)14(17)12-3-5-13(15)6-4-12/h3-6,10-11H,7-9H2,1-2H3 |
InChI Key |
SHQPZCKEWINHER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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